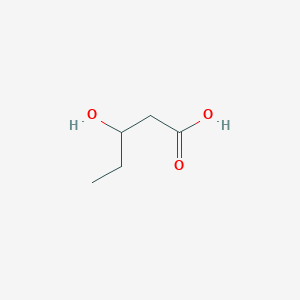

3-Hydroxypentansäure

Übersicht

Beschreibung

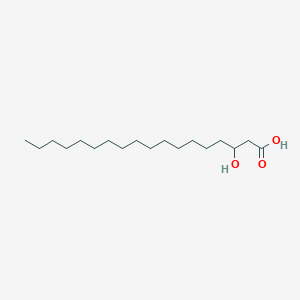

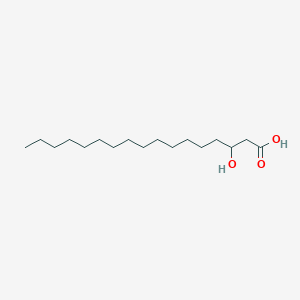

3-Hydroxyvaleric acid, also known as 3-hydroxypentanoic acid, is a five-carbon ketone body. It is a significant intermediate in various biochemical pathways and is known for its ability to replenish tricarboxylic acid cycle intermediates. This compound is produced in the liver from odd-chain fatty acids and can rapidly enter the brain .

Wissenschaftliche Forschungsanwendungen

3-Hydroxyvaleriansäure hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Baustein für die Synthese verschiedener Polymere und Biopolymere verwendet.

Biologie: Sie dient als Zwischenprodukt in Stoffwechselwegen und wird auf ihre Rolle im Zellstoffwechsel untersucht.

Medizin: Sie wird auf ihre potenziellen therapeutischen Anwendungen untersucht, darunter ihre Rolle bei der Auffüllung der Zwischenprodukte des Zitronensäurezyklus.

Industrie: Sie wird bei der Herstellung von biologisch abbaubaren Kunststoffen und anderen umweltfreundlichen Materialien verwendet

5. Wirkmechanismus

3-Hydroxyvaleriansäure übt ihre Wirkungen hauptsächlich durch ihre Rolle im Zitronensäurezyklus aus. Sie wirkt als anaplerotisches Mittel, d. h. sie kann den Pool der Zwischenprodukte des Zitronensäurezyklus auffüllen. Diese Auffüllung ist entscheidend für die Aufrechterhaltung der zellulären Energieproduktion und des Stoffwechselgleichgewichts. Die Verbindung kann schnell ins Gehirn gelangen und an Stoffwechselprozessen teilnehmen, was sie zu einer wertvollen Verbindung für die Untersuchung des Gehirnstoffwechsels macht .

Ähnliche Verbindungen:

3-Hydroxybutyrat: Ein weiterer Ketonkörper mit ähnlichen Stoffwechselfunktionen, aber mit einer vierkohlenstoffigen Struktur.

5-Hydroxyvaleriansäure: Eine strukturell ähnliche Verbindung mit unterschiedlichen Stoffwechseleigenschaften.

Vergleich:

3-Hydroxyvaleriansäure vs. 3-Hydroxybutyrat: Während beide Verbindungen am Energiestoffwechsel beteiligt sind, hat 3-Hydroxyvaleriansäure eine fünfkohlenstoffige Struktur, was sie vielseitiger bei der Auffüllung der Zwischenprodukte des Zitronensäurezyklus macht.

3-Hydroxyvaleriansäure vs. 5-Hydroxyvaleriansäure: Beide Verbindungen haben ähnliche Strukturen, aber 3-Hydroxyvaleriansäure wird häufiger auf ihre Rolle im Gehirnstoffwechsel und ihre Fähigkeit untersucht, schnell ins Gehirn zu gelangen

Zusammenfassend lässt sich sagen, dass 3-Hydroxyvaleriansäure eine vielseitige Verbindung mit wichtigen Anwendungen in verschiedenen Bereichen ist, darunter Chemie, Biologie, Medizin und Industrie. Ihre einzigartigen Eigenschaften und ihre Fähigkeit, an wichtigen Stoffwechselwegen teilzunehmen, machen sie zu einem wertvollen Gegenstand der wissenschaftlichen Forschung.

Wirkmechanismus

Target of Action

3-Hydroxypentanoic acid, also known as 3-Hydroxyvalerate or beta-Hydroxyvaleric acid , is a short-chain fatty acid . It is primarily targeted by the liver, where it is synthesized from odd carbon fatty acids .

Mode of Action

The compound interacts with its targets in the liver and is rapidly transported to the brain . Unlike 4-carbon ketone bodies, 3-Hydroxypentanoic acid is anaplerotic, meaning it can refill the pool of TCA cycle intermediates .

Biochemical Pathways

3-Hydroxypentanoic acid plays a crucial role in the replenishment of the TCA cycle intermediates . This process, known as anaplerosis, helps maintain the balance of the TCA cycle, which is essential for energy production in the body.

Pharmacokinetics

It is known that the compound is synthesized in the liver and rapidly enters the brain , suggesting efficient absorption and distribution. More research would be needed to fully understand its pharmacokinetic properties.

Result of Action

The primary result of 3-Hydroxypentanoic acid’s action is the replenishment of the TCA cycle intermediates . This helps maintain the balance of the TCA cycle, which is crucial for energy production in the body.

Action Environment

The action of 3-Hydroxypentanoic acid is influenced by the metabolic state of the body, particularly the functioning of the liver where it is synthesized . Environmental factors that affect liver function, such as diet and lifestyle, could potentially influence the action, efficacy, and stability of 3-Hydroxypentanoic acid.

Biochemische Analyse

Biochemical Properties

3-Hydroxypentanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As opposed to 4-carbon ketone bodies, 3-Hydroxypentanoic acid can refill the pool of TCA cycle intermediates . This replenishment process is crucial for maintaining the balance and function of the TCA cycle, which is central to cellular metabolism.

Cellular Effects

The effects of 3-Hydroxypentanoic acid on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The optimum concentration of 3-Hydroxypentanoic acid for growth ranges from 0.1 to 0.5 M, although cultures can grow with concentrations as high as 1M .

Molecular Mechanism

3-Hydroxypentanoic acid exerts its effects at the molecular level through various mechanisms. It can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . As an anaplerotic compound, it refills the pool of TCA cycle intermediates, thereby influencing the metabolic processes at the molecular level .

Metabolic Pathways

3-Hydroxypentanoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . Specifically, it plays a role in the TCA cycle by refilling its pool of intermediates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Hydroxyvaleric acid can be synthesized through microbial fermentation processes. One common method involves the use of bacteria such as Bacillus megaterium, which co-utilizes substrates like cheese whey and food waste hydrolysate to produce poly(3-hydroxybutyrate-co-3-hydroxyvalerate) biocomposites . The process involves optimizing substrate ratios and maintaining specific reaction conditions to maximize yield.

Industrial Production Methods: Industrial production of 3-Hydroxyvaleric acid often involves the use of renewable carbon sources. The production of polyhydroxyalkanoates, including poly(3-hydroxybutyrate-co-3-hydroxyvalerate), is a sustainable approach that leverages microbial biopolymers. These biopolymers are produced by bacteria under controlled conditions, ensuring high yield and purity .

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Hydroxyvaleriansäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann zu 3-Oxovaleriansäure oxidiert werden.

Reduktion: Sie kann zu 3-Hydroxyvaleriatestern reduziert werden.

Substitution: Sie kann an Substitutionsreaktionen teilnehmen, um Derivate wie Ester und Amide zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Säurechloride und Alkohole werden häufig in Veresterungsreaktionen eingesetzt.

Hauptprodukte:

Oxidation: 3-Oxovaleriansäure.

Reduktion: 3-Hydroxyvaleriatester.

Substitution: Verschiedene Ester und Amide, abhängig von den verwendeten Reagenzien.

Vergleich Mit ähnlichen Verbindungen

3-Hydroxybutyrate: Another ketone body with similar metabolic functions but with a four-carbon structure.

5-Hydroxyvaleric acid: A structurally similar compound with different metabolic properties.

Comparison:

3-Hydroxyvaleric acid vs. 3-Hydroxybutyrate: While both compounds are involved in energy metabolism, 3-Hydroxyvaleric acid has a five-carbon structure, making it more versatile in replenishing tricarboxylic acid cycle intermediates.

3-Hydroxyvaleric acid vs. 5-Hydroxyvaleric acid: Both compounds have similar structures, but 3-Hydroxyvaleric acid is more commonly studied for its role in brain metabolism and its ability to rapidly enter the brain

Eigenschaften

IUPAC Name |

3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKYPYSUBKSCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83120-66-5 | |

| Record name | Poly(3-hydroxyvaleric acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83120-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00864240 | |

| Record name | 3-Hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10237-77-1 | |

| Record name | 3-Hydroxyvaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10237-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxyvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010237771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D6K40J6UZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxyvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 3-hydroxypentanoic acid?

A: 3-Hydroxypentanoic acid is a building block for various natural products, including polyhydroxyalkanoates (PHAs) []. These biopolymers serve as energy and carbon storage materials in many microorganisms and are gaining attention for their biodegradability and biocompatibility, making them attractive for various applications like bioplastics and biomedicine [].

Q2: How does the stereochemistry of 3-hydroxypentanoic acid influence the properties of its polymers?

A: The stereochemistry of 3-hydroxypentanoic acid significantly impacts the physical properties of its polymers. For example, poly[(R)-3-hydroxybutyric acid-co-(R)-3-hydroxypentanoic acid] exhibits different crystalline morphology, thermal properties, and enzymatic degradability compared to polymers containing other stereoisomers of 3-hydroxypentanoic acid [, ].

Q3: Can 3-hydroxypentanoic acid derivatives act as enzyme inhibitors?

A: Yes, certain derivatives, like (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA), are potent inhibitors of renin, an enzyme involved in blood pressure regulation [, , , ].

Q4: How do researchers study the interaction of ACHPA with renin?

A: Researchers utilize molecular modeling studies to investigate the interaction of ACHPA with the active site of renin, providing insights into the structural basis for its inhibitory potency [].

Q5: What makes ACHPA a promising candidate for renin inhibition?

A: ACHPA demonstrates high potency against renin, exhibiting subnanomolar inhibition constants []. Moreover, incorporating ACHPA into tetrapeptides enhances their aqueous solubility, a crucial factor for drug development [].

Q6: How does the structure of ACHPA contribute to its inhibitory activity?

A: The cyclohexyl group in ACHPA is thought to interact favorably with the S3 subsite of renin, enhancing its binding affinity and inhibitory activity [].

Q7: What is the molecular formula and weight of 3-hydroxypentanoic acid?

A7: The molecular formula of 3-hydroxypentanoic acid is C5H10O3, and its molecular weight is 118.13 g/mol.

Q8: How are cyclic oligomers of (R)-3-hydroxypentanoic acid prepared?

A: Cyclic oligomers of (R)-3-hydroxypentanoic acid can be prepared using various methods, including macrolactonization using reagents like 2,4,6-trichlorobenzoyl chloride or employing a template like tetraoxadistannacyclodecane [, ].

Q9: What structural information can be obtained from X-ray crystallography of 3-hydroxypentanoic acid derivatives?

A: X-ray crystallography of cyclic oligomers of (R)-3-hydroxypentanoic acid reveals their conformations and intermolecular interactions. For instance, the crystal structure of the hexolide reveals a folded ring structure resembling the seam of a tennis ball [].

Q10: What spectroscopic techniques are used to characterize 3-hydroxypentanoic acid and its derivatives?

A: Researchers employ a range of spectroscopic techniques, including NMR spectroscopy and mass spectrometry, to elucidate the structure and stereochemistry of 3-hydroxypentanoic acid derivatives [, ].

Q11: How can gas chromatography-mass spectrometry (GC-MS) be used in studying 3-hydroxypentanoic acid derivatives?

A: GC-MS allows the separation and identification of different diastereomers of triketide lactones derived from 3-hydroxypentanoic acid, providing insights into the stereospecificity of enzymatic reactions [].

Q12: What is the role of quantum chemical calculations in understanding the mass spectrometry of 3-hydroxypentanoic acid derivatives?

A: Quantum chemical calculations help explain the fragmentation patterns observed in the mass spectra of 3-hydroxypentanoic acid derivatives. For example, calculations revealed why only a specific isomer of 2,3-dihydroxypentanoic acid sulfate loses SO3 during mass spectrometry [].

Q13: How is sodium dipropylacetate, a drug metabolized to 3-hydroxypentanoic acid, broken down in rats?

A: In rats, sodium dipropylacetate undergoes beta-oxidation, leading to the formation of metabolites like 2-n-propyl-3-hydroxypentanoic acid and 2-n-propyl-3-oxopentanoic acid, among others [].

Q14: What happens to the metabolic pathway of sodium dipropylacetate when isoleucine is co-administered?

A: Co-administration of isoleucine with sodium dipropylacetate leads to the disappearance of 2-n-propyl-3-oxopentanoic acid and a significant reduction in 2-n-propyl-3-hydroxypentanoic acid, suggesting an interaction between the metabolic pathways of these compounds [].

Q15: How does the enzymatic degradation of poly[(R)-3-hydroxybutyric acid] copolymer films containing 3-hydroxypentanoic acid occur?

A: Poly[(R)-3-hydroxybutyric acid] copolymer films containing 3-hydroxypentanoic acid are degraded by PHB depolymerase, an enzyme that breaks down the polymer chains []. This degradation process can be observed in real-time using atomic force microscopy [].

Q16: Can 3-hydroxypentanoic acid derivatives be used as ionophores?

A: Yes, oligomeric derivatives of (R)-3-hydroxybutanoic acid, including those potentially containing 3-hydroxypentanoic acid units, can transport ions like potassium picrate across organic membranes, suggesting their potential as ionophores [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester](/img/structure/B126700.png)